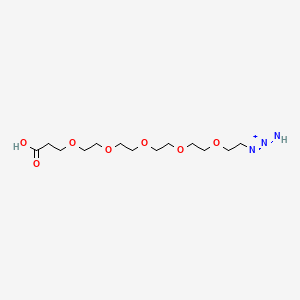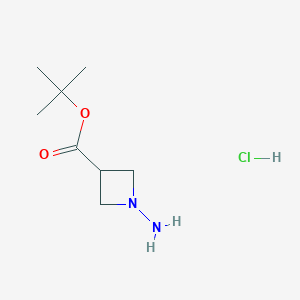![molecular formula C18H17ClN2O3 B12456777 N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide](/img/structure/B12456777.png)
N-(3-chlorophenyl)-N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-clorofenil)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-il}metil)acetamida: es un compuesto orgánico complejo con una estructura única. Presenta un grupo clorofenilo, un núcleo azatricyclodecano y una porción de acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-clorofenil)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-il}metil)acetamida generalmente involucra múltiples pasos:
Formación del núcleo Azatricyclodecano: Este paso implica la ciclación de precursores apropiados bajo condiciones específicas para formar la estructura azatricyclodecano.
Introducción del grupo clorofenilo: El grupo clorofenilo se introduce a través de una reacción de sustitución, a menudo utilizando un compuesto aromático clorado y un nucleófilo adecuado.
Formación de acetamida: El paso final implica la formación del grupo acetamida a través de una reacción de amidación, típicamente utilizando anhídrido acético o cloruro de acetilo en presencia de una base.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucre la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-clorofenil)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-il}metil)acetamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de formas reducidas del compuesto, lo que podría alterar su actividad biológica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como hidróxido de sodio (NaOH) u otros nucleófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-(3-clorofenil)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-il}metil)acetamida tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como una sonda bioquímica o como un compuesto guía en el descubrimiento de fármacos.
Medicina: Su estructura única podría convertirlo en un candidato para el desarrollo de nuevos productos farmacéuticos.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(3-clorofenil)-N-({3,5-dioxo-4-azatricyclo[5.2.1.0(2),?]dec-8-en-4-il}metil)acetamida implica su interacción con dianas moleculares específicas. Estas dianas podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estas dianas y modulando su actividad, lo que lleva a diversos resultados biológicos.
Comparación Con Compuestos Similares
Compuestos similares
N-(3-clorofenil)-N-(metil)acetamida: Estructura similar pero carece del núcleo azatricyclodecano.
N-(3-clorofenil)-N-(ciclohexil)acetamida: Contiene un grupo ciclohexilo en lugar del núcleo azatricyclodecano.
N-(3-clorofenil)-N-(bencil)acetamida: Presenta un grupo bencilo en lugar del núcleo azatricyclodecano.
Unicidad
N-(3-clorofenil)-N-({3,5-dioxo-4-azatricyclo[5210(2),?]dec-8-en-4-il}metil)acetamida es único debido a su núcleo azatricyclodecano, que imparte propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H17ClN2O3 |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-N-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-10(22)20(14-4-2-3-13(19)8-14)9-21-17(23)15-11-5-6-12(7-11)16(15)18(21)24/h2-6,8,11-12,15-16H,7,9H2,1H3 |
Clave InChI |
CLRNTUYCMVCXBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CN1C(=O)C2C3CC(C2C1=O)C=C3)C4=CC(=CC=C4)Cl |
Solubilidad |
50.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide](/img/structure/B12456720.png)
![(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12456726.png)


![4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide](/img/structure/B12456742.png)
![1-cyclohexyl-N-[(E)-(2-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12456750.png)
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B12456756.png)
![N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12456771.png)
![1-(5-chloro-2-methylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12456775.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12456779.png)

